![molecular formula C17H13N3O4 B5822102 4-(acetylamino)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B5822102.png)
4-(acetylamino)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
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Overview
Description
4-(acetylamino)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, commonly known as ADIBO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. ADIBO has been found to exhibit promising biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.
Mechanism of Action
The mechanism of action of ADIBO is not fully understood. However, studies have shown that ADIBO inhibits the activity of certain enzymes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). MMPs are involved in the breakdown of extracellular matrix proteins, which are important for the growth and spread of cancer cells. HDACs are involved in the regulation of gene expression and are often overexpressed in cancer cells.
Biochemical and physiological effects:
ADIBO has been found to exhibit various biochemical and physiological effects. Studies have shown that ADIBO can induce cell cycle arrest and apoptosis in cancer cells. Additionally, ADIBO has been found to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis. Furthermore, ADIBO has been found to possess anti-inflammatory and anti-bacterial properties, which may be due to its ability to inhibit the activity of certain enzymes.
Advantages and Limitations for Lab Experiments
One of the advantages of using ADIBO in lab experiments is its potent biological activity. ADIBO has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a potential candidate for the development of new drugs. However, one of the limitations of using ADIBO in lab experiments is its complex synthesis process, which may make it difficult to produce large quantities of the compound.
Future Directions
There are several future directions for research on ADIBO. One direction is to further investigate the mechanism of action of ADIBO and to identify its molecular targets. Another direction is to explore the potential of ADIBO as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases. Additionally, researchers may investigate the potential of ADIBO as a lead compound for the development of new drugs.
Synthesis Methods
ADIBO can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis of ADIBO typically begins with the reaction of 4-aminobenzoic acid with acetic anhydride to form 4-acetamidobenzoic acid. This intermediate is then reacted with phthalic anhydride to form 4-(acetylamino)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide.
Scientific Research Applications
ADIBO has been extensively studied for its potential applications in drug discovery and medicinal chemistry. Researchers have found that ADIBO exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, ADIBO has been found to possess anti-inflammatory and anti-bacterial properties, making it a potential candidate for the treatment of infectious diseases.
properties
IUPAC Name |
4-acetamido-N-(1,3-dioxoisoindol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c1-10(21)18-12-8-6-11(7-9-12)15(22)19-20-16(23)13-4-2-3-5-14(13)17(20)24/h2-9H,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXAOTPRXKNJFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24809173 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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